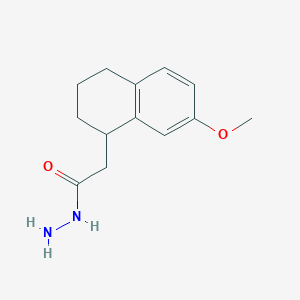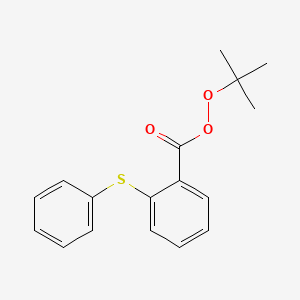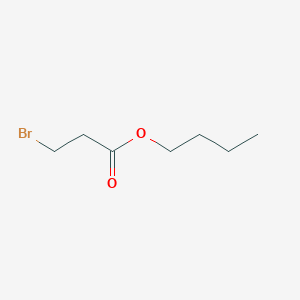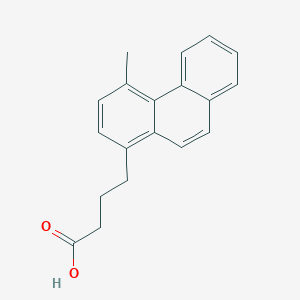
5-Butyl-5-ethyl-2-(4-methoxyphenyl)-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-5-ethyl-2-(4-methoxyphenyl)-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This particular compound features a butyl and an ethyl group attached to the dioxane ring, along with a methoxyphenyl group, making it a unique and interesting molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-ethyl-2-(4-methoxyphenyl)-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 4-methoxyphenylacetaldehyde with butyl and ethyl alcohols in the presence of a strong acid like sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
5-Butyl-5-ethyl-2-(4-methoxyphenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Alkanes
Substitution: Halogenated compounds, Amines
科学的研究の応用
5-Butyl-5-ethyl-2-(4-methoxyphenyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 5-Butyl-5-ethyl-2-(4-methoxyphenyl)-1,3-dioxane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance its binding affinity to certain molecular targets, leading to specific biological effects. The dioxane ring structure provides stability and rigidity, contributing to its overall activity.
類似化合物との比較
Similar Compounds
1,4-Dioxane: A simpler dioxane compound without the butyl, ethyl, or methoxyphenyl groups.
2,5-Dimethyl-2,5-hexanediol: A compound with a similar dioxane ring structure but different substituents.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the dioxane ring.
Uniqueness
5-Butyl-5-ethyl-2-(4-methoxyphenyl)-1,3-dioxane is unique due to its specific combination of substituents, which impart distinct chemical and physical properties
特性
CAS番号 |
6413-64-5 |
|---|---|
分子式 |
C17H26O3 |
分子量 |
278.4 g/mol |
IUPAC名 |
5-butyl-5-ethyl-2-(4-methoxyphenyl)-1,3-dioxane |
InChI |
InChI=1S/C17H26O3/c1-4-6-11-17(5-2)12-19-16(20-13-17)14-7-9-15(18-3)10-8-14/h7-10,16H,4-6,11-13H2,1-3H3 |
InChIキー |
LEGVRHIFQSDCDB-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(COC(OC1)C2=CC=C(C=C2)OC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [2-(dodecyloxy)ethyl]phosphonate](/img/structure/B14736390.png)
![N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14736401.png)

![3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14736405.png)
arsane](/img/structure/B14736407.png)


![Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]-](/img/structure/B14736444.png)




![[4-(2-Hydroxyethoxy)phenyl]arsonic acid](/img/structure/B14736467.png)

